

# Synthesis of aripiprazole from 1-(3,4-Dichlorophenyl)piperazine

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## Compound of Interest

Compound Name: 1-(3,4-Dichlorophenyl)piperazine

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## Application Notes: Synthesis of Aripiprazole

### Introduction

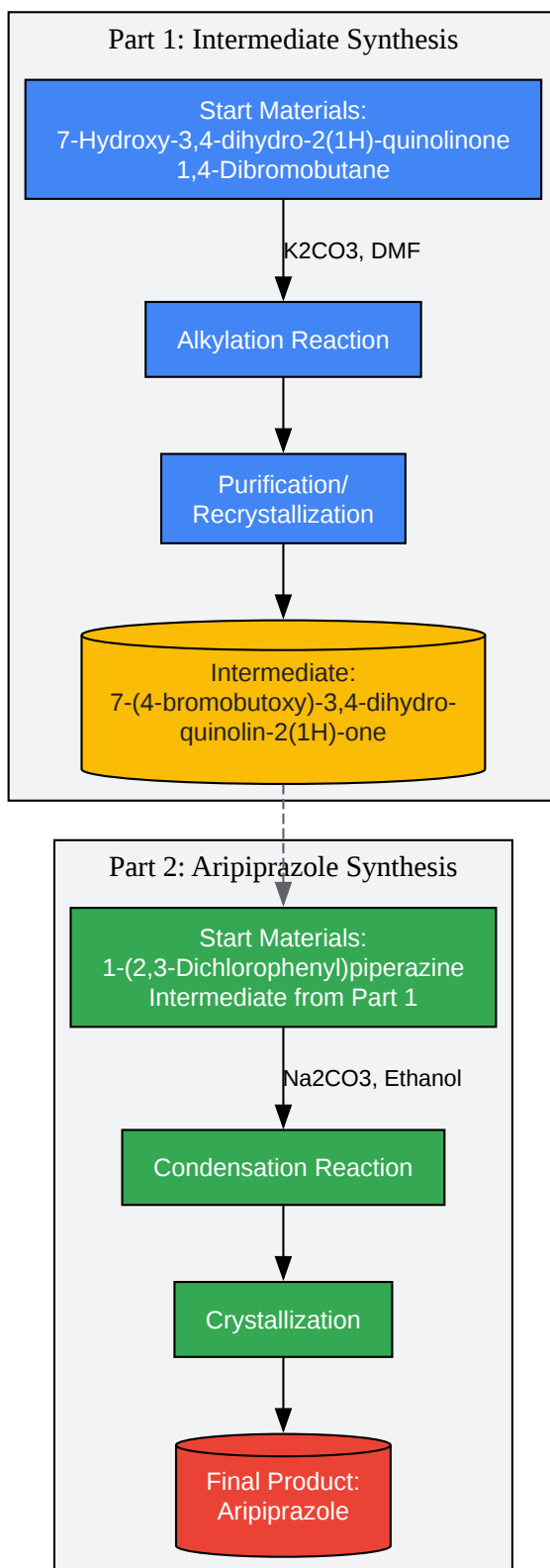
Aripiprazole is an atypical antipsychotic agent used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2] The most common and industrially significant synthetic route to aripiprazole involves the N-alkylation of a substituted phenylpiperazine with a functionalized quinolinone derivative.[3]

This document outlines the detailed protocol for a widely employed two-step synthesis of aripiprazole. The process begins with the synthesis of the key intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, followed by its condensation with 1-(2,3-dichlorophenyl)piperazine to yield the final active pharmaceutical ingredient (API).[4][5]

Note: The established synthesis of Aripiprazole utilizes 1-(2,3-Dichlorophenyl)piperazine. The protocols detailed herein are for the synthesis of Aripiprazole and therefore use this specific isomer.

## Overall Synthetic Workflow

The synthesis is a two-part process. First, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is alkylated using 1,4-dibromobutane to form the key bromo-intermediate. This intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine to form the final product, aripiprazole.



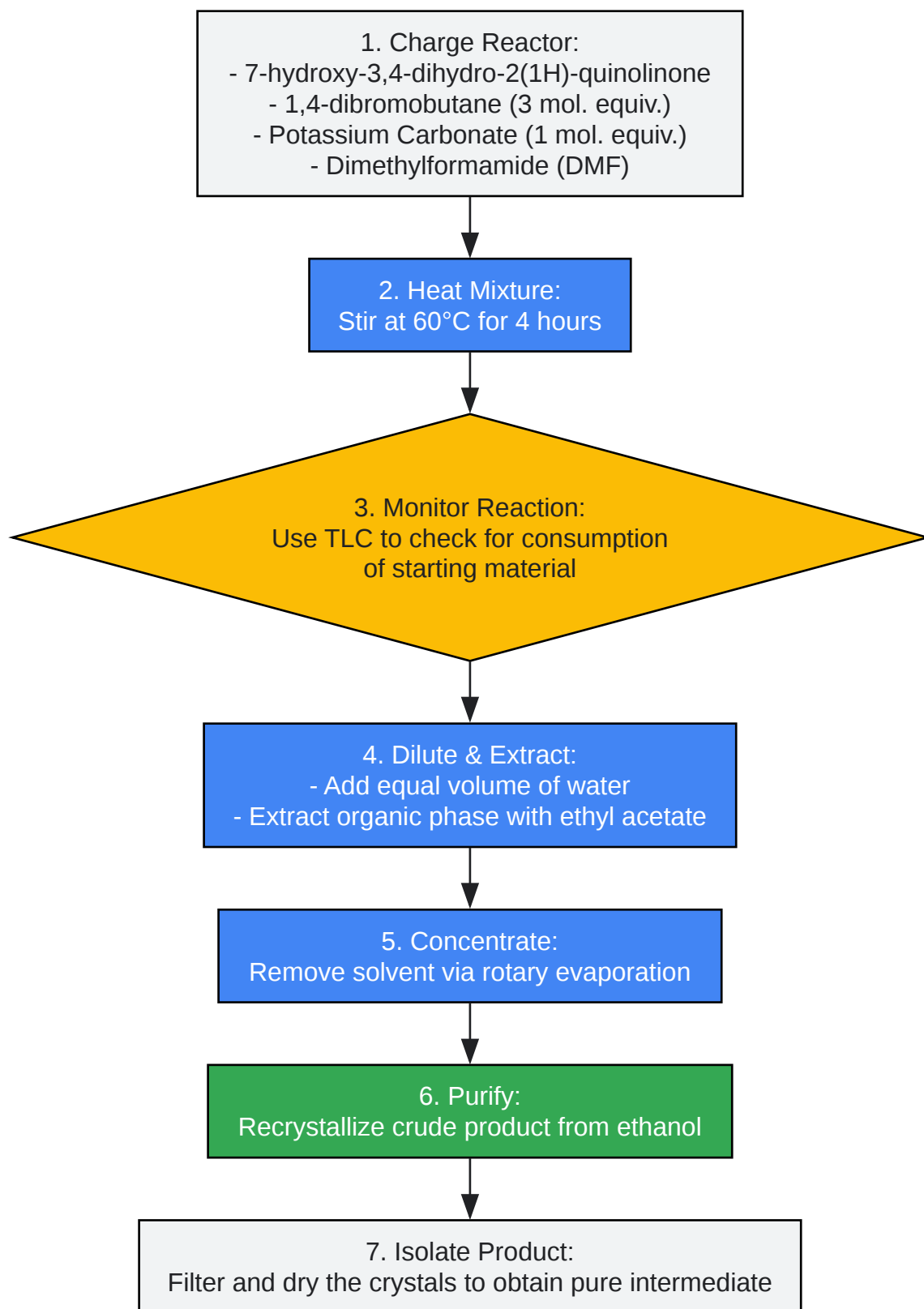
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Caption: Overall workflow for the two-part synthesis of aripiprazole.

## Experimental Protocols

### Part 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Intermediate)

This procedure details the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to produce the key bromoalkoxy intermediate.<sup>[5]</sup>



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Caption: Experimental workflow for the synthesis of the key intermediate.

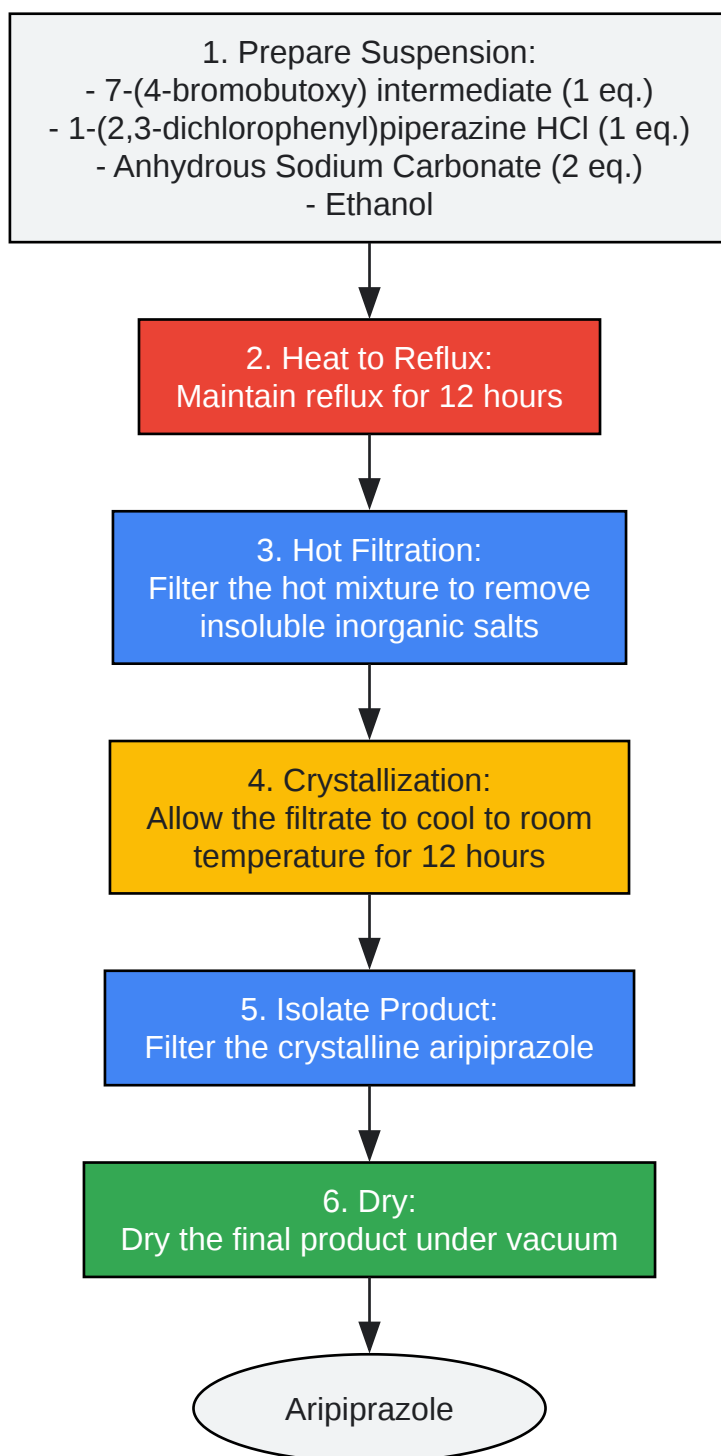
## Methodology:

- **Reaction Setup:** In a suitable reaction vessel, combine 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane (3 molar equivalents), potassium carbonate (1 molar equivalent), and dimethylformamide (DMF).[\[5\]](#)
- **Reaction Execution:** Stir the mixture at 60°C for approximately 4 hours.[\[5\]](#) Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** After completion, cool the mixture and dilute it with an equal volume of water. Extract the organic phase using ethyl acetate.[\[5\]](#)
- **Purification:** Concentrate the combined organic extracts under reduced pressure. Purify the resulting crude product by recrystallization from ethanol to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone as a solid.[\[5\]](#)

| Parameter            | Value                                   | Reference           |
|----------------------|---|---------------------|
| Starting Material    | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | <a href="#">[5]</a> |
| Reagent              | 1,4-dibromobutane (3 eq.)               | <a href="#">[5]</a> |
| Base                 | Potassium Carbonate (1 eq.)             | <a href="#">[5]</a> |
| Solvent              | Dimethylformamide (DMF)                 | <a href="#">[5]</a> |
| Reaction Temperature | 60°C                                    | <a href="#">[5]</a> |
| Reaction Time        | 4 hours                                 | <a href="#">[5]</a> |
| Purification Method  | Recrystallization from ethanol          | <a href="#">[5]</a> |
| Typical Yield        | ~45%                                    | <a href="#">[6]</a> |
| Purity (NLT)         | 98%                                     | <a href="#">[7]</a> |
| Melting Point        | 110-111°C                               | <a href="#">[8]</a> |

## Part 2: Synthesis of Aripiprazole

This protocol describes the final step, where the synthesized intermediate is condensed with 1-(2,3-dichlorophenyl)piperazine.[1]



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Caption: Experimental workflow for the synthesis and purification of aripiprazole.

## Methodology:

- **Reaction Setup:** Prepare a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (1 molar equivalent), 1-(2,3-dichlorophenyl)piperazine hydrochloride (1 molar equivalent), and powdered anhydrous sodium carbonate (2 molar equivalents) in technical ethanol.[\[1\]](#)
- **Reaction Execution:** Heat the mixture to reflux and maintain for 12 hours.[\[1\]](#)
- **Work-up:** While hot, filter the reaction mixture to remove insoluble inorganic salts.
- **Crystallization:** Combine the filtrate, bring it back to reflux briefly, and then allow it to cool to room temperature for 12 hours to facilitate crystallization.[\[1\]](#)
- **Isolation:** Collect the crystalline aripiprazole by filtration and dry the product to a constant weight.[\[1\]](#)

| Parameter           | Value  | Reference           |
|---------------------|--|---------------------|
| Starting Material 1 | 7-(4-bromobutoxy)-intermediate (1 eq.)       | <a href="#">[1]</a> |
| Starting Material 2 | 1-(2,3-dichlorophenyl)piperazine HCl (1 eq.) | <a href="#">[1]</a> |
| Base                | Anhydrous Sodium Carbonate (2 eq.)           | <a href="#">[1]</a> |
| Solvent             | Ethanol                                      | <a href="#">[1]</a> |
| Reaction Condition  | Reflux                                       | <a href="#">[1]</a> |
| Reaction Time       | 12 hours                                     | <a href="#">[1]</a> |
| Purification Method | Crystallization from ethanol                 | <a href="#">[1]</a> |
| Typical Yield       | 85%  | <a href="#">[1]</a> |
| Purity (HPLC)       | 99.32%                                       | <a href="#">[1]</a> |

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